Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties. This particular compound features a cyano group, a methyl group, and a benzamido group, making it a versatile molecule for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that the compound could potentially have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Uniqueness
Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzamido group, in particular, differentiates it from other thiophene derivatives, providing unique opportunities for drug design and material science applications.
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFQKFXFORMQMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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